molecular formula C27H22ClN3O4S B2934444 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one CAS No. 1114648-94-0

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2934444
CAS No.: 1114648-94-0
M. Wt: 520
InChI Key: ZRAUGEYMEHMPSN-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O4S and its molecular weight is 520. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Kapoor et al. (2017) synthesized amino acid/peptide derivatives of quinazolin-3(4H)-one, demonstrating moderate to significant antibacterial activity, with some compounds showing potency comparable to standard drugs like ciprofloxacin (Kapoor, Nabi, Gupta, & Gupta, 2017).

Diuretic Agents

Quinazolinone derivatives containing heterocyclic moieties such as thiazole or thiadiazole have been evaluated for their diuretic activity. Maarouf, El‐Bendary, and Goda (2004) prepared a series of quinazolin-4(3H)-one derivatives, with some exhibiting significant diuretic activity, suggesting potential for development as diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).

H1-Antihistaminic Agents

Alagarsamy and Parthiban (2013) reported the synthesis of novel quinazolinone derivatives tested for their H1-antihistaminic activity. These compounds significantly protected guinea pigs from histamine-induced bronchospasm, with one compound showing minimal sedation compared to the reference drug, indicating its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Hypotensive Activity

Quinazolinone derivatives similar to prazosin have been synthesized and shown to possess hypotensive effects through expected α(1)-blocking activity. El-Sabbagh et al. (2010) demonstrated that certain compounds did not cause reflex tachycardia and had a prolonged duration of action, suggesting their use in treating hypertension (El-Sabbagh, Shabaan, Kadry, & Saad Al‐Din, 2010).

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Al-Suwaidan et al. (2016) found some derivatives showed broad spectrum antitumor activity, being more potent than the positive control 5-FU, indicating potential as anticancer agents (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,4-dimethoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-21-7-5-4-6-20(21)26(32)31(27)19-12-13-23(33-2)24(14-19)34-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAUGEYMEHMPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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